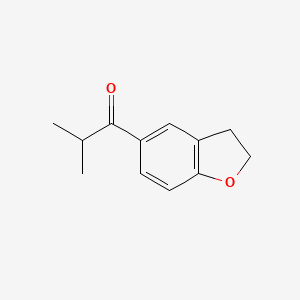

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H14O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of benzofuran derivatives with suitable acylating agents . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of catalysts.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure can be represented by the following chemical formula:

- Molecular Formula: C12H14O2

- IUPAC Name: 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

- SMILES Notation: CC(C)C(=O)C1=CC2=C(C=C1)OCC2

- InChI Key: OTXKCJBBWKDATG-UHFFFAOYSA-N

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in developing therapeutic agents aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Potential Anticancer Activity

There are indications that this compound may possess anticancer properties. Studies have shown that derivatives of benzofuran can inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are necessary to elucidate the specific mechanisms involved.

Material Science

Polymerization Studies

The compound's unique structure allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Such applications are particularly relevant in developing advanced materials for industrial use.

Nanocomposite Development

Recent studies have explored the incorporation of benzofuran derivatives into nanocomposites to improve their functional properties, such as electrical conductivity and thermal stability. This application is significant for developing materials used in electronics and energy storage devices.

Case Study 1: Antioxidant Activity Evaluation

A study published in a peer-reviewed journal evaluated the antioxidant activity of various benzofuran derivatives, including this compound. The results demonstrated that this compound exhibited a significant ability to scavenge free radicals, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Polymer Synthesis

In another study, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials showed improved mechanical strength and thermal resistance compared to traditional polymers, indicating the compound's utility in material science.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial effects could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

Benzofuran derivatives: Various benzofuran derivatives with different substituents on the benzofuran ring.

Uniqueness

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one, with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, antibacterial properties, and apoptosis induction, supported by various research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 111038-58-5

- Molecular Structure :

1. Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential of compounds as therapeutic agents. The MTT assay has been widely used to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| K562 (Leukemia) | 25 | Significant cytotoxicity observed |

| Cacki-1 (Kidney) | >100 | Non-toxic at tested concentrations |

| HeLa (Cervical) | 30 | Moderate cytotoxic effects |

| MCF7 (Breast) | 20 | High sensitivity to the compound |

The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while being non-toxic to healthy kidney cells. The therapeutic index (TI), calculated as the ratio of IC50 values between normal and cancer cells, suggests a favorable safety profile for further development.

2. Antibacterial Activity

The antibacterial properties of this compound were evaluated against standard and clinical strains of bacteria. Preliminary results demonstrated moderate antibacterial activity.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL |

These findings suggest that while the compound has some antibacterial properties, its effectiveness varies significantly across different bacterial strains.

3. Induction of Apoptosis

Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The Annexin V-FITC assay was employed to assess early apoptotic changes in K562 cells.

Key Findings:

- Exposure to the compound resulted in increased levels of ROS.

- Flow cytometry analysis confirmed that treated cells exhibited significant phosphatidylserine exposure, a hallmark of early apoptosis.

The mechanism appears to involve mitochondrial dysfunction and subsequent caspase activation, aligning with findings from other studies on benzofuran derivatives that induce apoptosis through similar pathways .

Case Studies

A notable study published in MDPI evaluated various benzofuran derivatives for their biological activities. Among these derivatives, the compound showed promising results in inducing apoptosis in leukemia cell lines while maintaining low toxicity levels in normal cells . This reinforces its potential as a lead compound for further development in cancer therapeutics.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXKCJBBWKDATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=C(C=C1)OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.